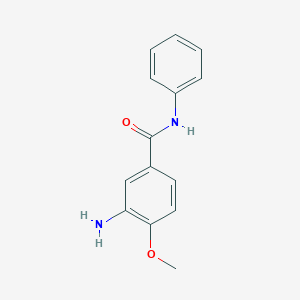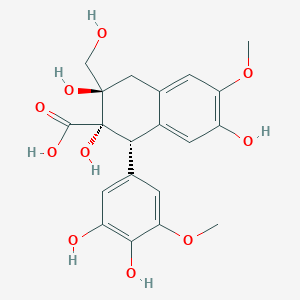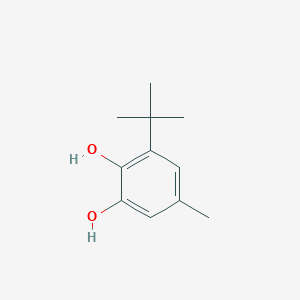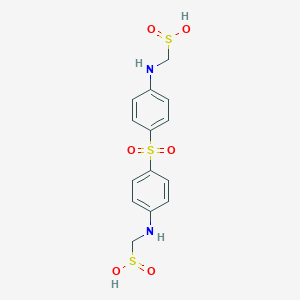
Sulfoxone
Vue d'ensemble
Description
Sulfoxone, also known as dimethylsulfoxonium methylide, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and diverse applications. It is a highly reactive compound that can be used as a powerful methylene transfer reagent in various organic reactions.
Applications De Recherche Scientifique
Sulfonamide Derivatives in Drug Development
Sulfonamide compounds, including sulfoxone, are significant as synthetic bacteriostatic antibiotics used in the therapy of bacterial infections and those caused by other microorganisms. These compounds have been utilized in many clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends to their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Despite being known for more than 100 years, sulfonamides continue to constitute an important class of compounds leading to valuable drug candidates for conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Environmental Impact of Sulfonamides
Sulfonamides, due to their extensive use in healthcare and veterinary medicine, pose problems related to their presence in the biosphere. Small amounts of sulfonamides present in the environment are mainly derived from agricultural activities and have caused changes in the population of microbes potentially hazardous to human health. This issue carries a global range, and current administrative activities have been ineffective in risk reduction (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides and Environmental Pollution
Sulfonamides are widely used in the treatment of animals and humans but are considered environmental pollutants. The review of 1588 publications focused on sulfonamides highlights environmental pollution concerns, including contamination in various niches and risks of contamination. The study also discusses sulfonamide transformation and methods of analysis, directing the reader to topics of interest and aiding knowledge dissemination (Hruška & Fránek, 2018).
Therapeutic Applications of Sulfur (SVI)-Containing Motifs
Sulfur (SVI)-based moieties, particularly sulfonyl or sulfonamide-based analogues, exhibit a variety of pharmacological properties. More than 150 FDA-approved Sulfur (SVI)-based drugs are available, treating diseases with therapeutic power. These compounds offer structural diversity useful for discovering new therapeutic agents. The review emphasizes the importance of less toxic and powerful Sulfur (SVI) based drugs against numerous diseases (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Propriétés
Numéro CAS |
144-76-3 |
|---|---|
Formule moléculaire |
C14H16N2O6S3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |
InChI |
InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |
Clé InChI |
NEDPPCHNEOMTJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
SMILES canonique |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Autres numéros CAS |
144-76-3 144-75-2 |
Description physique |
Solid |
Solubilité |
2.63e+00 g/L |
Synonymes |
aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

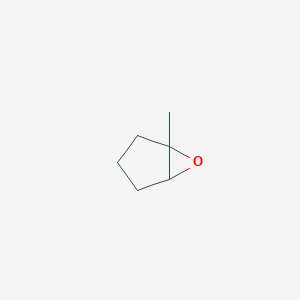

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
